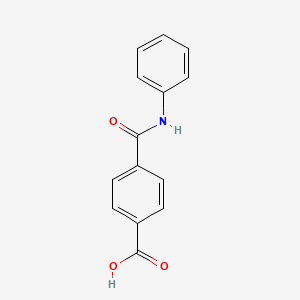

4-(phenylcarbamoyl)benzoic Acid

Overview

Description

4-(Phenylcarbamoyl)benzoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is related to benzoic acid derivatives, which are often used in the synthesis of various organic compounds, including materials for organic light-emitting devices and liquid crystals. The compound's structure and reactivity can be influenced by the presence of substituents on the phenyl ring, which can affect its electronic properties and interaction with other molecules.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, including functional group transformations and coupling reactions. For instance, the synthesis of 4-((4'-N,N-diphenyl)phenyl)-benzoic acid involves Ullman and Suzuki coupling reactions, starting from 4-bromoaniline and ethyl p-bromobenzoate . Similarly, the synthesis of 4-(4-Phenylbutoxy) benzoic acid is achieved through a four-step reaction using 4-chloro-1-butanol, with CHCl_3 as a solvent and AlCl_3 as a catalyst . These methods highlight the versatility of benzoic acid derivatives in chemical synthesis and their potential for modification to achieve desired properties.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, the structure of a proton transfer derivative of 4-aminoantipyrine and 2-mercaptobenzoic acid was confirmed using elemental analysis, IR, 1H and 13C NMR, and mass spectral data . Additionally, the molecular structures and geometries of azo-benzoic acids were optimized using density functional theory (DFT) methods, providing insights into the electronic properties and stability of these molecules .

Chemical Reactions Analysis

Benzoic acid derivatives undergo a range of chemical reactions, including acid-base dissociation, azo-hydrazone tautomerism , and charge transfer processes . The reactivity of these compounds can be influenced by substituents on the aromatic ring, as demonstrated by the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids, which follows the Hammett relationship . These reactions are crucial for understanding the behavior of benzoic acid derivatives in various chemical environments and for designing compounds with specific reactivities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure and the nature of their substituents. For instance, the fluorescence spectra of 4-(N-phenylamino)benzoic acid indicate intramolecular charge transfer (ICT) characteristics, which are influenced by the N-phenyl/amino conjugation effect . The thermal stability of these compounds is also an important property, as shown by the good thermal stability of the ion-pair compound formed from 4-aminoantipyrine and 2-mercaptobenzoic acid . These properties are essential for the application of benzoic acid derivatives in materials science and other fields.

Scientific Research Applications

Polymer-Rare Earth Complexes

4-(Chloromethyl) benzoic acid, a related compound, has been used in the preparation of polymer-rare earth complexes. These complexes, featuring aryl carboxylic acid-functionalized polystyrene and Tb(III) ion, show strong fluorescence emission, demonstrating an "Antenna Effect". This suggests potential applications in areas like sensing and imaging where fluorescence is key (Gao, Fang, & Men, 2012).

Biosensors for Benzoic Acid Derivatives

A study developed a synthetic biosensor for detecting benzoic acid derivatives, including 4-hydroxybenzoic acid, in Saccharomyces cerevisiae. This biosensor could detect the in vivo production of such derivatives, indicating its potential in high-throughput screening for microbial engineering and sustainable production of benzoic acid derivatives (Castaño-Cerezo et al., 2020).

Crystal Structure Determination

A novel approach using NMR powder crystallography was applied to determine the crystal structure of a drug molecule containing a structure similar to 4-(phenylcarbamoyl)benzoic acid. This method, applicable to large drug molecules, underscores the significance of such compounds in pharmaceutical research (Baias et al., 2013).

Synthesis in Medicinal Chemistry

4-((Phenylcarbamoyl)oxy)benzoic acids, closely related to this compound, have been synthesized as potential building blocks for anti-Alzheimer's disease drugs. This highlights their importance in medicinal chemistry and drug discovery (Košak & Gobec, 2020).

Dye-Sensitized Solar Cells

In the field of renewable energy, benzoic acid derivatives have been used to investigate the impacts of electron-acceptors in dye-sensitized solar cells. This research can lead to more efficient solar energy conversion technologies (Yang et al., 2016).

Supramolecular Liquid Crystalline Complexes

Benzoic acid derivatives, including this compound, have been used to create supramolecular liquid crystalline complexes. These complexes exhibit enantiotropic nematic phases, indicating potential applications in liquid crystal technology and display systems (Alaasar & Tschierske, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions such as electrophilic nitration and friedel-crafts acylation . These reactions introduce deactivating, meta-directing substituents on an aromatic ring. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Biochemical Pathways

It’s known that phenolic compounds, which include benzoic acid derivatives, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that the bioavailability of phenolic compounds found in foods begins in the oral cavity via metabolism reactions

Result of Action

It’s known that reactions at the benzylic position are very important for synthesis problems

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(phenylcarbamoyl)benzoic Acid. For instance, the acidity of carboxylic acids, such as benzoic acid, can be influenced by the presence of a carbonyl group adjacent to a hydroxyl group . This can have a profound effect on the acidity of the hydroxyl proton

properties

IUPAC Name |

4-(phenylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCHBBZGCITQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)